4-(2,3-Dimethylbenzoyl)quinoline
Overview
Description
4-(2,3-Dimethylbenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry . The compound this compound is characterized by the presence of a quinoline ring system substituted with a 2,3-dimethylbenzoyl group at the 4-position.
Preparation Methods
The synthesis of 4-(2,3-Dimethylbenzoyl)quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses α-methylene ketones and aminoaryl ketones as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial production methods may involve the use of catalytic systems to enhance yield and selectivity. For example, the use of Lewis acids or transition metal catalysts can improve the efficiency of the synthesis . Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are being explored to make the process more sustainable .
Chemical Reactions Analysis
4-(2,3-Dimethylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring or the benzoyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline carboxylic acids, while reduction can produce hydroquinolines .
Scientific Research Applications
4-(2,3-Dimethylbenzoyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylbenzoyl)quinoline and its derivatives involves interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death . Additionally, the compound may interact with other cellular targets, leading to various biological effects .
Comparison with Similar Compounds
4-(2,3-Dimethylbenzoyl)quinoline can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also targets DNA synthesis in parasites.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Primaquine: Another antimalarial drug with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-quinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-8-14(13(12)2)18(20)16-10-11-19-17-9-4-3-7-15(16)17/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRTLUEXUDFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=NC3=CC=CC=C23)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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